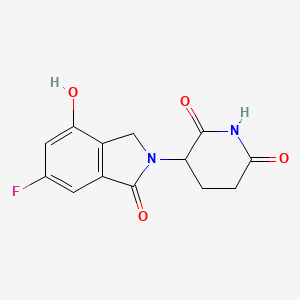![molecular formula C11H10O3 B14777984 1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid](/img/structure/B14777984.png)
1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid is a unique organic compound characterized by its tricyclic structure, which includes a cyclopropane ring fused with a chromene ring
Métodos De Preparación
The synthesis of 1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid typically involves a series of organic reactions. One common synthetic route includes the cyclopropanation of chromene derivatives using sulfoxonium ylides in the presence of an aminocatalyst . The reaction conditions often require moderate temperatures and specific catalysts to achieve high yields and enantioselectivity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Aplicaciones Científicas De Investigación
1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are used in studying enzyme interactions and metabolic pathways.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid involves its interaction with specific molecular targets. For instance, some derivatives act as agonists of G-protein coupled receptor 40, which plays a role in glucose metabolism and is a potential target for treating type 2 diabetes . The compound’s unique structure allows it to interact with various enzymes and receptors, influencing biological pathways and exerting its effects.
Comparación Con Compuestos Similares
1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclopropane-fused chromanols: These compounds share a similar tricyclic structure and are also studied for their medicinal properties.
Radulanins: Natural products isolated from liverworts, which have shown biological activity and structural similarities.
Benzo[c]chromene derivatives: These compounds have a fused benzene and chromene ring system and are used in various chemical and biological studies. The uniqueness of this compound lies in its specific fusion of cyclopropane and chromene rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H10O3 |
|---|---|
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
1,1a,2,7b-tetrahydrocyclopropa[c]chromene-1-carboxylic acid |
InChI |
InChI=1S/C11H10O3/c12-11(13)10-7-5-14-8-4-2-1-3-6(8)9(7)10/h1-4,7,9-10H,5H2,(H,12,13) |
Clave InChI |
PFHGDLDIFTYQNA-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C2C(=O)O)C3=CC=CC=C3O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-1-(benzo[d]oxazol-7-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B14777906.png)


![(2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B14777938.png)




![2-(4'-Ethoxy-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B14777963.png)




